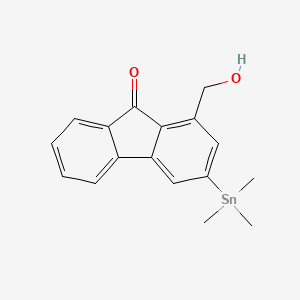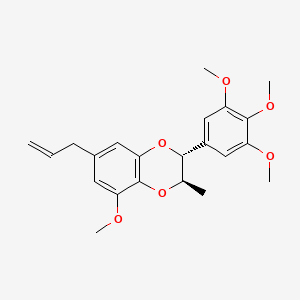![molecular formula C12H6BrNO2 B14288179 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione CAS No. 116487-43-5](/img/structure/B14288179.png)
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is a brominated derivative of benzo[e]indole, a heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione typically involves the bromination of benzo[e]indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Another brominated heterocyclic compound with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with a different heterocyclic core.
Uniqueness
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is unique due to its specific bromination pattern and the presence of the indole core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
| 116487-43-5 | |
分子式 |
C12H6BrNO2 |
分子量 |
276.08 g/mol |
IUPAC 名称 |
7-bromo-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H6BrNO2/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(15)12(16)14-9/h1-5H,(H,14,15,16) |
InChI 键 |
SIBCTUAQBGSCEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)C=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

